molecular formula C15H22N2O5S B4752870 N-[4,5-dimethoxy-2-(pyrrolidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide

N-[4,5-dimethoxy-2-(pyrrolidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide

Cat. No.: B4752870
M. Wt: 342.4 g/mol
InChI Key: CMILHTJSTWMRPQ-UHFFFAOYSA-N
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Description

N-[4,5-dimethoxy-2-(pyrrolidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide is a complex organic compound featuring a pyrrolidine ring, a methanesulfonamide group, and dimethoxy substitutions on a phenyl ring

Mechanism of Action

Target of Action

It is known that the compound is a derivative of the 4,5-dimethoxy-2-nitrobenzyl (dmnb) caging moiety , which is commonly used in the development of photoactivatable compounds and therapeutic prodrug concepts .

Mode of Action

The mode of action of N-[4,5-dimethoxy-2-(1-pyrrolidinylcarbonyl)phenyl]-N-methylmethanesulfonamide is likely related to its photolysis . The compound is initially inactive due to the presence of a photoremovable protecting group (PPG), which prevents it from binding to its target . Upon irradiation with light of an appropriate wavelength, the PPG is removed, and the original compound is released . This results in a rapid local concentration jump of the bioactive compound .

Biochemical Pathways

The general concept of photoactivatable compounds suggests that the compound could potentially influence a variety of biochemical pathways depending on the specific target it is designed to interact with .

Result of Action

The result of the action of N-[4,5-dimethoxy-2-(1-pyrrolidinylcarbonyl)phenyl]-N-methylmethanesulfonamide is the release of the original bioactive compound upon photolysis . This leads to a rapid increase in the local concentration of the bioactive compound, which can then interact with its target .

Action Environment

The action of N-[4,5-dimethoxy-2-(1-pyrrolidinylcarbonyl)phenyl]-N-methylmethanesulfonamide is influenced by environmental factors such as light. The compound requires irradiation with light of an appropriate wavelength to remove the PPG and release the bioactive compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-dimethoxy-2-(pyrrolidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide typically involves multi-step organic reactions. One common approach is the condensation of 4,5-dimethoxy-2-nitrobenzaldehyde with pyrrolidine, followed by reduction to form the corresponding amine. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[4,5-dimethoxy-2-(pyrrolidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the nitro group would yield an amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • N-[4,5-dimethoxy-2-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide
  • N-[4,5-dimethoxy-2-(pyrrolidine-1-carbonyl)phenyl]-N-ethylmethanesulfonamide

Uniqueness

N-[4,5-dimethoxy-2-(pyrrolidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide is unique due to its specific combination of functional groups and structural features. The presence of both the pyrrolidine ring and the methanesulfonamide group provides distinct chemical and biological properties that differentiate it from similar compounds .

Properties

IUPAC Name

N-[4,5-dimethoxy-2-(pyrrolidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S/c1-16(23(4,19)20)12-10-14(22-3)13(21-2)9-11(12)15(18)17-7-5-6-8-17/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMILHTJSTWMRPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=C(C=C1C(=O)N2CCCC2)OC)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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